
2-Bromo-3-nitropyridin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-nitropyridin-4-OL is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine and nitro functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-3-nitropyridin-4-OL can be synthesized through several methods. One common approach involves the bromination of 3-nitropyridin-4-OL. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
化学反应分析
Types of Reactions
2-Bromo-3-nitropyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., copper iodide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Substituted pyridine derivatives with various functional groups.
Reduction: 2-Bromo-3-aminopyridin-4-OL.
Oxidation: 2-Bromo-3-nitropyridin-4-one.
科学研究应用
2-Bromo-3-nitropyridin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents and drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism by which 2-Bromo-3-nitropyridin-4-OL exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological outcomes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
相似化合物的比较
Similar Compounds
2-Bromo-3-nitropyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Bromo-5-nitropyridin-4-OL: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-Chloro-3-nitropyridin-4-OL: Chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-nitropyridin-4-OL is unique due to the combination of bromine, nitro, and hydroxyl groups on the pyridine ring. This unique substitution pattern imparts specific chemical reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C5H3BrN2O3 |
|---|---|
分子量 |
218.99 g/mol |
IUPAC 名称 |
2-bromo-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) |
InChI 键 |
PFVGRSGRDMHUOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


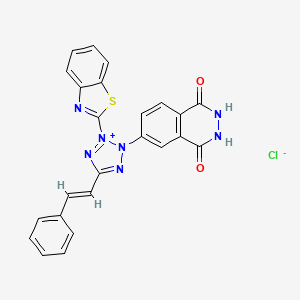
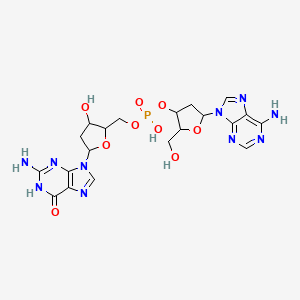


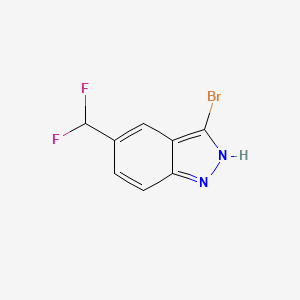

![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)
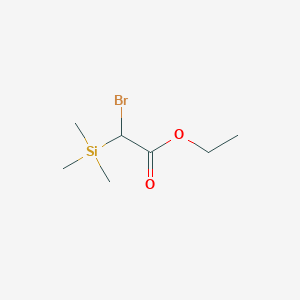

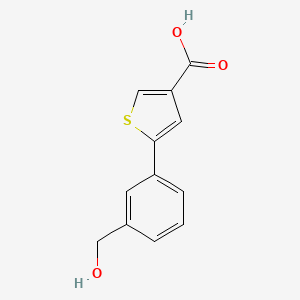

![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)


